molecular formula C14H10F2O B6260121 1,2-bis(2-fluorophenyl)ethan-1-one CAS No. 161864-41-1

1,2-bis(2-fluorophenyl)ethan-1-one

Cat. No.: B6260121
CAS No.: 161864-41-1
M. Wt: 232.2
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-bis(2-fluorophenyl)ethan-1-one can be synthesized through various methods. One common synthetic route involves the reaction of 2-fluorobenzyl alcohol with a suitable oxidizing agent to form 2-fluorobenzaldehyde, which is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve refluxing the mixture in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.

Mechanism of Action

The mechanism of action of 1,2-bis(2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-bis(2-fluorophenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ortho-fluorine atoms influence the compound’s reactivity and interactions with biological targets, making it valuable in various scientific and industrial applications.

Properties

CAS No.

161864-41-1

Molecular Formula

C14H10F2O

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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